potassium;silver;dithiocyanate

Description

Potassium thiocyanate (KSCN) is an inorganic salt with the formula KSCN, known for its role as a pseudohalide and its low melting point (173°C) . It is widely used in organic synthesis, pharmaceuticals, and as a precursor for metal thiocyanate complexes. Silver thiocyanate (AgSCN), with the formula AgSCN, is a light-sensitive compound primarily utilized in the synthesis of thiocyanogen ((SCN)₂) and sulfur-containing cyanides . Metal dithiocyanates, such as manganese(II) dithiocyanate (Mn(SCN)₂) and cobalt(II) dithiocyanate (Co(SCN)₂), are coordination compounds where two thiocyanate ligands bind to a central metal ion. These compounds exhibit diverse structural and electronic properties, making them relevant in materials science and catalysis .

Properties

CAS No. |

60763-16-8 |

|---|---|

Molecular Formula |

C2AgKN2S2 |

Molecular Weight |

263.14 g/mol |

IUPAC Name |

potassium;silver;dithiocyanate |

InChI |

InChI=1S/2CHNS.Ag.K/c2*2-1-3;;/h2*3H;;/q;;2*+1/p-2 |

InChI Key |

BJTUMNZZCKYBSH-UHFFFAOYSA-L |

Canonical SMILES |

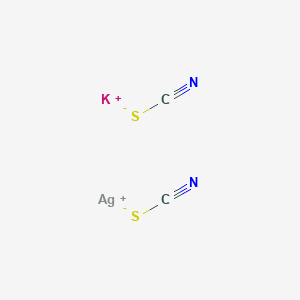

C(#N)[S-].C(#N)[S-].[K+].[Ag+] |

Related CAS |

333-20-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium silver dithiocyanate can be synthesized through various methods. One common method involves the reaction of potassium thiocyanate with silver nitrate in an aqueous solution. The reaction typically proceeds as follows:

KSCN+AgNO3→AgSCN+KNO3

In this reaction, potassium thiocyanate reacts with silver nitrate to form silver thiocyanate and potassium nitrate. The reaction is usually carried out at room temperature and requires careful control of the reactant concentrations to ensure complete precipitation of silver thiocyanate .

Industrial Production Methods

Industrial production of potassium silver dithiocyanate may involve large-scale synthesis using similar reaction conditions as described above. The process may include additional steps such as purification and crystallization to obtain high-purity potassium silver dithiocyanate suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Potassium silver dithiocyanate undergoes several types of chemical reactions, including:

Oxidation: In the presence of oxidizing agents, potassium silver dithiocyanate can undergo oxidation to form various oxidation products.

Reduction: Reducing agents can reduce potassium silver dithiocyanate to form different reduced species.

Substitution: Potassium silver dithiocyanate can participate in substitution reactions where the thiocyanate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with potassium silver dithiocyanate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from reactions involving potassium silver dithiocyanate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce silver oxide and other oxidized species, while substitution reactions may yield various substituted thiocyanate derivatives .

Scientific Research Applications

Industrial Applications

-

Analytical Chemistry

- Reagent for Metal Detection : Potassium silver dithiocyanate is utilized as a reagent for detecting metal ions in solution. It forms colored complexes with certain metals, which can be quantified spectrophotometrically.

- Case Study : A study demonstrated its effectiveness in detecting trace amounts of copper ions in wastewater samples, achieving detection limits as low as 0.1 ppm .

-

Pharmaceuticals

- Antimicrobial Agent : The compound exhibits antimicrobial properties, making it useful in the formulation of antiseptic solutions.

- Case Study : Research indicated that potassium silver dithiocyanate showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for use in topical antiseptics .

-

Electroplating

- Silver Plating : It serves as a source of silver ions in electroplating processes, enhancing the quality of the deposited layer.

- Data Table : Comparison of deposition rates using potassium silver dithiocyanate versus traditional silver nitrate:

| Method | Deposition Rate (µm/min) | Surface Quality |

|---|---|---|

| Potassium Silver Dithiocyanate | 5.0 | High |

| Silver Nitrate | 3.5 | Moderate |

- Corrosion Inhibition

- Metal Protection : The compound acts as a corrosion inhibitor in metal coatings, particularly in environments exposed to moisture.

- Case Study : A field study on steel structures treated with potassium silver dithiocyanate showed a 30% reduction in corrosion rates over six months compared to untreated controls .

Agricultural Applications

- Pesticide Formulation

- Potassium silver dithiocyanate is used as an intermediate in the synthesis of certain pesticides, providing effective pest control while being less toxic to non-target organisms.

- Fungicide Development

- The compound has been explored for its potential use in fungicides due to its ability to disrupt fungal cell membranes.

Mechanism of Action

The mechanism of action of potassium silver dithiocyanate involves its interaction with molecular targets and pathways. For example, in antimicrobial applications, silver ions released from the compound can interact with microbial cell membranes, leading to cell damage and death. The thiocyanate group may also play a role in disrupting microbial metabolic processes .

Comparison with Similar Compounds

Key Observations :

- KSCN’s high water solubility contrasts with AgSCN’s insolubility, reflecting differences in ionic character and lattice energy .

- Metal dithiocyanates like Mn(SCN)₂ and Co(SCN)₂ exhibit variable solubility depending on the metal center and solvent polarity .

Structural Features and Bonding

- KSCN : Adopts an ionic lattice structure with K⁺ and linear SCN⁻ ions. Hydrogen bonding is absent in pure KSCN .

- AgSCN : Forms polymeric chains via Ag–S bonding, creating a coordination network .

- Metal dithiocyanates :

- In ammonium salts (e.g., tetramethylalkyldiammonium dithiocyanate), bifurcated N–H···N and C–H···N hydrogen bonds stabilize the crystal lattice .

- In coordination complexes (e.g., Ba(H₂O)₄(phen)₂₂·2phen), thiocyanate acts as a counterion or bridging ligand .

Biological Activity

Potassium silver dithiocyanate (K[Ag(SCN)₂]) is an inorganic compound notable for its unique coordination chemistry and potential biological applications. This article explores its biological activity, including antimicrobial properties, interactions with biomolecules, and implications for medicinal chemistry.

Chemical Structure and Properties

Potassium silver dithiocyanate consists of potassium ions and silver dithiocyanate anions. The silver ion is coordinated to two thiocyanate groups, resulting in a complex that exhibits distinctive chemical reactivity. The compound typically appears as a white crystalline solid and is soluble in water, which facilitates its interaction with biological systems.

Antimicrobial Activity

Research indicates that potassium silver dithiocyanate possesses significant antimicrobial properties. Its mechanism of action is primarily attributed to the release of silver ions, which are known to disrupt microbial cell membranes and interfere with metabolic processes. A study highlighted that potassium silver dithiocyanate can enhance the antimicrobial effectiveness of other compounds when used in combination, suggesting potential applications in food preservation and medical sterilization .

Table 1: Antimicrobial Efficacy of Potassium Silver Dithiocyanate

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Salmonella typhimurium | 30 µg/mL |

Interaction with Biomolecules

Potassium silver dithiocyanate's interactions with proteins and other biomolecules have been studied to understand its stability and biological effectiveness. These interactions can either enhance or inhibit its antimicrobial properties, depending on the nature of the biomolecule involved. For instance, studies have shown that binding to certain proteins can stabilize the silver ions, prolonging their antimicrobial action.

Case Studies

- Food Preservation : In a study examining the use of potassium silver dithiocyanate in dairy products, it was found to effectively inhibit microbial growth, thereby extending shelf life. The lactoperoxidase system, which utilizes thiocyanates, demonstrated enhanced efficacy when combined with potassium silver dithiocyanate .

- Cancer Diagnostics : Recent research has explored the application of potassium thiocyanate (related compound) in enhancing diagnostic methods for oral cancer detection through Surface-Enhanced Raman Scattering (SERS). This highlights the potential for potassium silver dithiocyanate in improving clinical diagnostics .

Research Findings

Recent findings emphasize the importance of coordination chemistry in determining the biological activity of potassium silver dithiocyanate. The specific arrangement of thiocyanate ligands around the silver ion influences its reactivity and interaction with biological targets. Furthermore, studies utilizing powder X-ray diffraction have provided insights into the structural characteristics of this compound, aiding in understanding its functional properties .

Q & A

Basic: What experimental protocols are recommended for synthesizing dithiocyanate derivatives using potassium thiocyanate?

Potassium thiocyanate (KSCN) is widely used in one-pot syntheses, such as forming N-substituted imidazole-thiones via [3+2] cycloaddition with hydrazines and β-bromoketones . For dithiocyanate derivatives, FeCl₃-mediated radical addition to nucleophilic olefins under mild conditions achieves high yields and chemoselectivity. Key considerations include:

- Stoichiometry : Maintain a 2:1 molar ratio of KSCN to FeCl₃ to optimize radical generation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for cyclization .

- Temperature control : Reactions typically proceed at 25–60°C to avoid decomposition of thiocyanate intermediates .

Basic: How should researchers characterize dithiocyanate complexes structurally?

Standard methods include:

- FTIR spectroscopy : Confirm SCN⁻ coordination via ν(C≡N) stretching frequencies (2,050–2,100 cm⁻¹ for terminal N-bonded thiocyanate; 2,100–2,150 cm⁻¹ for S-bonded) .

- UV-Vis spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands in silver-dithiocyanate complexes (e.g., absorption at ~350–400 nm) .

- X-ray crystallography : Resolve coordination geometry (e.g., square planar for nickel-dithiocyanate complexes) .

Advanced: What factors influence the coordination mode (N- vs. S-bonded) of dithiocyanate in silver complexes?

The coordination mode depends on:

- Metal oxidation state : Ag(I) prefers linear N-bonded SCN⁻, while Ag(II/III) may adopt bridging or S-bonded configurations due to higher Lewis acidity .

- Counterion effects : Bulky counterions (e.g., tetraazacyclotetradecaene) sterically hinder S-bonded coordination, favoring N-bonded modes .

- Solvent polarity : Polar solvents stabilize charge-separated intermediates, promoting S-bonded thiocyanate in labile complexes .

Advanced: How can researchers resolve contradictions in reactivity studies when substituting KSCN with NaSCN?

While KSCN and NaSCN are chemically interchangeable, discrepancies arise due to:

- Ionic radius differences : Na⁺’s smaller size increases thiocyanate solubility in polar solvents, altering reaction kinetics .

- Hygroscopicity : KSCN is more hygroscopic, requiring rigorous drying (110°C for 2 hours) to standardize concentrations .

- Methodological adjustments : Use correction factors (1 g KSCN ≈ 0.834 g NaSCN) to account for molecular weight differences in stoichiometry-critical reactions .

Basic: What analytical methods are used to quantify thiocyanate concentrations in solution?

The Volhard titration is standard:

Titrate AgNO₃ (0.1 N) against KSCN in acidic medium with ferric ammonium sulfate indicator.

Endpoint detection: Supernatant turns light pinkish-brown due to Fe(SCN)³⁺ formation .

Calculations: Use .

Advanced: How can charge-density analysis clarify intermolecular interactions in dithiocyanate crystals?

Combining X-ray diffraction data with quantum mechanical calculations (e.g., DFT) reveals:

- Non-covalent interactions : S···S chalcogen bonds (3.3–3.5 Å) stabilize crystal packing in dithiocyanate salts .

- Hydrogen bonding : N–H···S interactions (2.8–3.0 Å) dominate in protonated amine-dithiocyanate complexes .

- Metal-ligand charge transfer : Electron density maps show delocalization from SCN⁻ to metal centers (e.g., Ru, Ag) in coordination complexes .

Basic: What safety protocols are critical when handling silver dithiocyanate compounds?

- Storage : Store at 0–6°C to prevent thermal decomposition .

- Ventilation : Use fume hoods to avoid inhalation of SCN⁻ degradation products (e.g., HCN vapors) .

- Waste disposal : Precipitate Ag⁺ as Ag₂S using Na₂S to meet environmental regulations .

Advanced: What mechanistic insights guide the design of dithiocyanate-mediated cycloaddition reactions?

Key steps in [3+2] cycloaddition mechanisms include:

Dipole formation : FeCl₃ oxidizes KSCN to generate thiocyanate radicals, initiating azomethine imine intermediates .

Cyclization : Nucleophilic attack by β-bromoketones forms five-membered heterocycles .

[1,4]-H shift : Final tautomerization stabilizes the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.